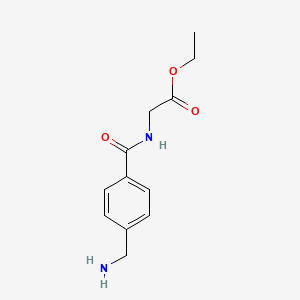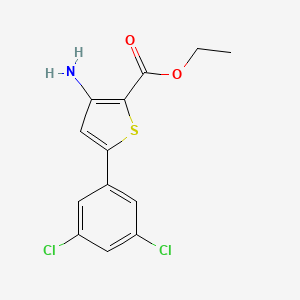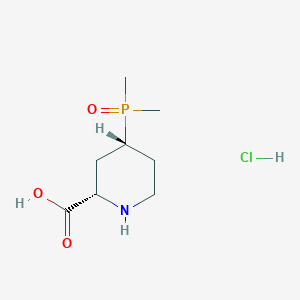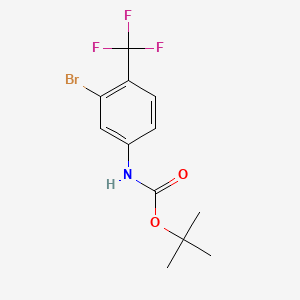
3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring substituted with a 2,4-difluorophenyl group and a methyl group, making it an interesting subject for research in medicinal chemistry and other disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 2,4-difluoroaniline with appropriate reagents to form the pyrazole ring. One common method involves the cyclization of 2,4-difluoroaniline with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound suitable for various applications.
化学反应分析
Types of Reactions
3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazole compounds.
科学研究应用
3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of neurological disorders and cancer.
Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex chemical entities used in various industrial processes.
作用机制
The mechanism of action of 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
相似化合物的比较
Similar Compounds
(2,4-Difluorophenyl)hydrazine Hydrochloride: Shares the 2,4-difluorophenyl group but differs in the rest of the structure.
4-Fluorophenylboronic Acid: Contains a fluorophenyl group but has different functional groups attached.
Uniqueness
3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C10H10ClF2N3 |
|---|---|
分子量 |
245.65 g/mol |
IUPAC 名称 |
3-(2,4-difluorophenyl)-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H9F2N3.ClH/c1-15-5-9(13)10(14-15)7-3-2-6(11)4-8(7)12;/h2-5H,13H2,1H3;1H |
InChI 键 |
VAKUGRIJIPRDBL-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C(=N1)C2=C(C=C(C=C2)F)F)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid](/img/structure/B13505144.png)
![rac-1-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanamine hydrochloride](/img/structure/B13505152.png)


![Tert-butyl N-[(hydroxycarbamoyl)methyl]carbamate](/img/structure/B13505167.png)


![Methyl 2-[(2-aminoethyl)sulfanyl]benzoate](/img/structure/B13505192.png)
![6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B13505194.png)


![3-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)benzoic acid](/img/structure/B13505207.png)
phenyl]propyl})amine hydrochloride](/img/structure/B13505212.png)
